Differential Lipophilicity (LogP) Profile for Permeability Optimization
The 5-fluoro analog demonstrates a LogP of 1.796, which is strategically positioned between the more lipophilic 5-chloro (LogP 2.310) and 5-bromo (LogP 2.419) analogs, and the less lipophilic non-halogenated parent (XLogP3 1.6) . This intermediate LogP suggests a favorable balance for oral absorption and cellular permeability while potentially mitigating the high lipophilicity risks (e.g., rapid metabolic clearance, promiscuous binding) associated with the halogenated counterparts [1].
| Evidence Dimension | Calculated LogP (XLogP3 / LogP) |
|---|---|
| Target Compound Data | LogP = 1.796 (5-Fluoro) |
| Comparator Or Baseline | XLogP3 = 1.6 (Unsubstituted, CAS 501418-06-0); LogP = 2.310 (5-Chloro, CAS 2044773-47-7); LogP = 2.419 (5-Bromo, CAS 2060034-66-2) |
| Quantified Difference | 5-Fluoro is +0.196 LogP units above unsubstituted vs. +0.714 (5-Chloro) and +0.823 (5-Bromo) above unsubstituted baseline. |
| Conditions | Computational prediction (XLogP3 and LogP) from LeYan and PubChem vendor databases. |
Why This Matters
For procurement decisions, the 5-fluoro LogP of 1.796 provides a controlled increment in lipophilicity superior to the unsubstituted compound, while avoiding the excessive lipophilicity burden of the 5-chloro and 5-bromo analogs that can increase off-target toxicity risk.
- [1] Kuujia. (2024). Computed properties for 1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid (CAS 501418-06-0). XLogP3: 1.6. Retrieved May 1, 2026. View Source
